molecular formula C21H24N4O3S B10989346 methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10989346
M. Wt: 412.5 g/mol
InChI Key: IYXXGIHZJNTEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. Its multifunctional nature allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .

Biological Activity

Methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound that combines the structural motifs of pyrazoles and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole ring, which is often associated with various pharmacological effects, and a pyrazole moiety that enhances its biological profile.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of the pyrazole group in this compound may enhance its efficacy. A study indicated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Thiazole AA549 (Lung)5.6Apoptosis induction
Thiazole BMCF7 (Breast)2.3Bcl-2 inhibition
Methyl 2-{...}HeLa (Cervical)TBDTBD

Antimicrobial Activity

Pyrazoles are also noted for their antimicrobial properties. Studies have reported that various pyrazole derivatives exhibit activity against bacteria and fungi. The specific structure of this compound suggests potential antibacterial activity due to the electron-donating groups present in its structure which may interact with microbial cell membranes .

Table 2: Antimicrobial Activity of Pyrazole Compounds

CompoundMicroorganismZone of Inhibition (mm)
Pyrazole CE. coli15
Pyrazole DS. aureus20
Methyl 2-{...}TBDTBD

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be attributed to the thiazole component, which has been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a possible therapeutic application in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : By modulating apoptotic pathways, it may promote cell death in cancer cells.
  • Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines.
  • Membrane Disruption : Its structure suggests potential interactions with bacterial membranes leading to antimicrobial effects.

Case Studies

A recent study investigated a series of thiazole-pyrazole hybrids for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than doxorubicin against breast cancer cells, demonstrating enhanced efficacy due to structural modifications involving both thiazole and pyrazole moieties .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H24N4O3S/c1-12(2)19-18(20(27)28-5)23-21(29-19)22-17(26)11-16-13(3)24-25(14(16)4)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3,(H,22,23,26)

InChI Key

IYXXGIHZJNTEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.